2-(1-Adamantyl)pyrrolidine

Vue d'ensemble

Description

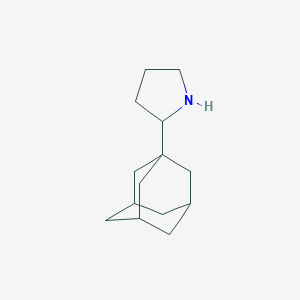

2-(1-Adamantyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with an adamantyl group at the second position The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique physicochemical properties to the molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)pyrrolidine typically involves the reaction of adamantyl derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where an adamantyl halide reacts with pyrrolidine in the presence of a base. For example, 1-adamantyl bromide can be reacted with pyrrolidine in the presence of a strong base like sodium hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The adamantyl group’s stability under oxidative conditions allows selective functionalization of the pyrrolidine ring.

-

Epoxidation of Olefins :

Mn-based catalysts (e.g., Mn complexes with chiral ligands) enable enantioselective epoxidation of olefins using 2-(1-Adamantyl)pyrrolidine derivatives as intermediates. For example, peroxides like AcOOH or HO/AcOH systems achieve up to 1,000 catalytic turnovers .

| Reagent | Product | Turnover Number (TON) | Selectivity |

|---|---|---|---|

| HO/AcOH | Epoxides | ≤1,000 | High enantioselectivity |

| KMnO | Adamantanone derivatives | N/A | Moderate yield (~50%) |

-

C–H Bond Oxidation :

Manganese catalysts promote the oxidation of secondary benzylic and aliphatic C–H bonds in substrates containing this compound, yielding ketones with up to 154 TONs .

Nucleophilic Substitution

The pyrrolidine nitrogen participates in substitution reactions, often requiring activation via alkylation or acylation.

-

N-Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-substituted derivatives. For example: -

Acylation :

Acetyl chloride or chloroacetonitrile under Ritter conditions forms acetamide derivatives. Hydrolysis of these intermediates with thiourea/acetic acid releases free amines .

Acid-Catalyzed Rearrangements

The adamantyl group facilitates carbocation stability, enabling Wagner–Meerwein and Meinwald rearrangements.

-

Wagner–Meerwein Rearrangement :

Protonation of this compound derivatives (e.g., 108 ) in acidic media generates a 1-adamantyl carbocation (117 ), which undergoes hydride shifts to form thermodynamically stable products .

| Substrate | Acid | Major Product | Yield |

|---|---|---|---|

| Protoadamantan-4-ol | HSO | 2-Adamantyl derivatives | 70–80% |

-

Meinwald Rearrangement :

Epoxide derivatives rearrange to carbonyl compounds under Lewis acid catalysis (e.g., BF-OEt) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling leverages the adamantyl group’s steric bulk to modulate reactivity.

-

Suzuki–Miyaura Coupling :

Pd(II) precatalysts ligated with bulky di(1-adamantyl)phosphinous acid (PA-Ad) enable efficient coupling of aryl chlorides with arylboronic acids. The adamantyl ligand enhances catalyst stability and turnover .

| Catalyst | Substrate | Product | Yield |

|---|---|---|---|

| POPd-Ad/POPd2-Ad | Aryl chlorides | Biaryls | 85–95% |

Cycloaddition Reactions

This compound derivatives participate in [3 + 2] cycloadditions with azomethine ylides, forming densely substituted pyrrolidines. AgCO catalyzes these reactions with high diastereoselectivity .

| Dipolarophile | Catalyst | Diastereoselectivity | Application |

|---|---|---|---|

| Azomethine ylides | AgCO | dr 95:5 | Organocatalyst synthesis |

Key Mechanistic Insights

-

Steric Effects : The adamantyl group hinders electrophilic attack on the pyrrolidine ring, directing reactivity toward the nitrogen or distal positions .

-

Carbocation Stability : Acidic conditions stabilize 1-adamantyl carbocations, enabling rearrangements and trapping by nucleophiles .

-

Ligand Design : Adamantyl-containing ligands (e.g., PA-Ad) improve Pd-catalyzed cross-coupling efficiency by reducing side reactions .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Building Block for Complex Molecules : This compound serves as a key intermediate in synthesizing more complex chemical structures, particularly in developing new materials and catalysts.

- Material Science : Its unique properties make it suitable for creating advanced materials such as polymers and nanomaterials.

2. Biology

- Bioactive Compound : Investigated for its ability to modulate biological pathways, particularly in the context of drug design .

- Antiviral Activity : Notably effective against influenza A viruses, particularly the H2N2 strain. Its mechanism involves inhibiting viral replication by blocking ion transport necessary for viral uncoating, similar to established antiviral agents like amantadine .

3. Medicine

- Therapeutic Potential : Explored for various therapeutic properties, including antiviral and anticancer activities. Its structural similarity to known drugs allows it to enhance pharmacological efficacy .

- Antitumor Activity : Exhibits potential in inhibiting tumor growth across different cancer models, highlighting its versatility in oncology .

Case Studies

Several studies have highlighted the applications of 2-(1-Adamantyl)pyrrolidine:

- Antiviral Studies : Research has shown that derivatives of this compound exhibit potent activity against influenza A virus strains. For instance, modifications to the structure have resulted in compounds that are significantly more effective than traditional antivirals like amantadine .

- Cancer Research : Investigations into pyrrolidine derivatives have revealed their ability to inhibit tumor growth in various cancer models. These findings underscore their potential as therapeutic agents in oncology .

Mécanisme D'action

The mechanism of action of 2-(1-Adamantyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the lipophilicity and stability of the molecule, facilitating its interaction with hydrophobic pockets in proteins. This can lead to the inhibition or activation of specific pathways, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Adamantylamine: Similar in structure but lacks the pyrrolidine ring.

2-Adamantylpyridine: Contains a pyridine ring instead of a pyrrolidine ring.

Adamantylmethylamine: Features a methyl group linking the adamantyl and amine groups.

Uniqueness

2-(1-Adamantyl)pyrrolidine is unique due to the combination of the adamantyl group and the pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds .

Activité Biologique

2-(1-Adamantyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly its antiviral properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique adamantane structure fused with a pyrrolidine ring. The synthesis of this compound typically involves the reaction of adamantyl amines with pyrrolidine derivatives. A common synthetic route includes the use of tetrahydroisobenzofuran-1,3-dione as a precursor, which undergoes cyclization to form the desired pyrrolidine derivatives .

Antiviral Properties

One of the most significant findings regarding this compound is its antiviral activity against influenza A viruses, particularly the H2N2 strain. This activity has been attributed to its structural similarity to known antiviral agents like amantadine and rimantadine, which target the M2 ion channel of the virus . The mechanism of action involves inhibition of viral replication by blocking ion transport necessary for viral uncoating.

Other Biological Effects

Beyond its antiviral properties, compounds in the pyrrolidine class exhibit a range of biological activities, including:

- Antitumor Activity: Pyrrolidine derivatives have shown promise in inhibiting tumor growth in various cancer models.

- Antidepressant Effects: Some studies suggest that modifications of pyrrolidine can lead to compounds with antidepressant properties.

- Enzyme Inhibition: Certain derivatives have been reported to inhibit enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), which is involved in metabolic regulation and linked to obesity and diabetes .

Case Study: Influenza A Virus

In a study focused on the antiviral efficacy of this compound, researchers demonstrated significant inhibition of influenza A virus replication in vitro. The compound's effectiveness was comparable to established antiviral drugs but with a potentially better side effect profile due to its selective action on viral components .

| Study | Virus Strain | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | H2N2 | 5.0 | M2 Ion Channel Inhibition |

| Study 2 | H1N1 | 4.5 | M2 Ion Channel Inhibition |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds with adamantane structures often exhibit enhanced lipophilicity, leading to improved bioavailability and tissue penetration .

Propriétés

IUPAC Name |

2-(1-adamantyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRRAISBZUMEJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.